Dalvastatin - 132100-55-1

Dalvastatin

Catalog Number: EVT-266955
CAS Number: 132100-55-1
Molecular Formula: C24H31FO3
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dalvastatin is a prodrug inhibitor of hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. In the body dalvastatin is hydrolyzed to its active beta-hydroxy acid form.
Overview

Dalvastatin is a synthetic compound classified as a statin, primarily utilized for its lipid-lowering properties. It is designed to inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a critical role in cholesterol biosynthesis. This compound is particularly effective in reducing low-density lipoprotein cholesterol levels, making it valuable in treating hyperlipidemia and preventing cardiovascular diseases.

Source

Dalvastatin is synthesized through various chemical processes involving organic compounds. The synthesis typically requires specific reagents and controlled conditions to ensure high yield and purity.

Classification

Dalvastatin belongs to the class of statins, which are characterized by their ability to inhibit cholesterol synthesis. Statins are widely prescribed for managing dyslipidemia and reducing the risk of atherosclerosis-related events.

Synthesis Analysis

Methods

The synthesis of Dalvastatin involves multiple steps, including:

  1. Starting Materials: Basic organic compounds are used as precursors.
  2. Chemical Reactions: The synthesis includes oxidation, reduction, and substitution reactions to modify functional groups and enhance stability.
  3. Industrial Production: Large-scale production employs chemical reactors under stringent quality control measures to ensure the final product's efficacy and safety.

Technical Details

  • Oxidation: Converts lactone forms to active beta-hydroxy acid forms.
  • Reduction: Enhances stability by reducing specific functional groups.
  • Substitution: Introduces various substituents to modify the compound's structure.
Molecular Structure Analysis

Structure

Dalvastatin's molecular structure features a complex arrangement that includes a beta-hydroxy acid moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

CxHyOz(exact values depend on specific derivations)\text{C}_{\text{x}}\text{H}_{\text{y}}\text{O}_{\text{z}}\quad (\text{exact values depend on specific derivations})

Data

  • CAS Number: 132100-55-1
  • Molecular Weight: Approximately 300 g/mol (exact weight may vary based on specific structural modifications).
Chemical Reactions Analysis

Reactions

Dalvastatin undergoes several key chemical reactions during its synthesis:

  1. Oxidation Reactions: Involves converting lactone forms into their active counterparts.
  2. Reduction Reactions: Specific functional groups are reduced to improve stability.
  3. Substitution Reactions: Various substituents are introduced to tailor the compound's pharmacological properties.

Technical Details

Common reagents include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Like sodium borohydride.
  • Catalysts: Employed to facilitate reactions under controlled temperatures and pH levels.
Mechanism of Action

Dalvastatin operates by inhibiting HMG-CoA reductase, thus blocking the conversion of HMG-CoA to mevalonic acid, a precursor in cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and subsequently lowers blood levels of low-density lipoprotein cholesterol.

Process Data

The effectiveness of Dalvastatin correlates with its concentration relative to the minimal inhibitory concentration (MIC) against target microorganisms. The pharmacodynamics suggest that maintaining optimal drug levels is crucial for therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Melting Point: Specific melting point data is not universally available but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and moisture; requires proper storage conditions to maintain efficacy.
PropertyValue
Molecular Weight~300 g/mol
SolubilitySoluble in organic solvents
Melting PointNot universally defined
Applications

Dalvastatin is primarily used in scientific research related to lipid metabolism and cardiovascular health. Its applications include:

  • Treatment of Hyperlipidemia: Effectively reduces cholesterol levels in patients at risk for cardiovascular diseases.
  • Research Studies: Investigated for its potential effects on metabolic pathways beyond cholesterol synthesis, including inflammation and cellular signaling pathways.
Introduction to Dalvastatin in the Context of HMG-CoA Reductase Inhibitors

Statins represent a cornerstone in the management of atherosclerotic cardiovascular disease (ASCVD), functioning as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, the rate-limiting step in hepatic cholesterol biosynthesis [1] [8]. By inhibiting this pathway, statins deplete intrahepatic cholesterol stores, triggering the upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This enhances clearance of LDL cholesterol (LDL-C) and other apolipoprotein B-containing lipoproteins from the bloodstream, thereby reducing circulating atherogenic particles [1] [2]. The clinical significance of this mechanism is profound: every 1 mmol/L (38.7 mg/dL) reduction in LDL-C correlates with a 23% relative risk reduction in major ASCVD events [9]. Dalvastatin emerges within this pharmacological class as a novel agent designed to optimize the therapeutic profile of HMG-CoA reductase inhibition through strategic chemical modifications.

Historical Development of Statins and Dalvastatin’s Discovery

The statin lineage traces back to the groundbreaking work of Japanese biochemist Akira Endo in the 1970s. While screening microbial metabolites for lipid-lowering potential, Endo isolated compactin (mevastatin), the first natural statin, from Penicillium citrinum [3] [6]. Despite demonstrating potent HMG-CoA reductase inhibition in animal models, compactin's development was halted due to toxicity concerns in dogs [6] [8]. This setback was overcome in 1978 when researchers at Merck Research Laboratories discovered lovastatin (mevinolin) from Aspergillus terreus [6] [8]. Lovastatin's 1987 FDA approval marked the dawn of the statin era, revolutionizing hypercholesterolemia management [6]. Subsequent innovations yielded semi-synthetic derivatives (simvastatin, pravastatin) and fully synthetic agents (fluvastatin, atorvastatin, rosuvastatin, cerivastatin, pitavastatin), each generation refining potency, pharmacokinetics, and safety [3] [6] [8].

Dalvastatin represents a modern iteration in this evolutionary trajectory, conceived through rational drug design principles informed by structural biology insights into HMG-CoA reductase. Statins are categorized into two structural classes:

  • Type 1 statins (e.g., lovastatin, simvastatin, pravastatin) feature a decalin ring system resembling compactin.
  • Type 2 statins (e.g., fluvastatin, atorvastatin, rosuvastatin, pitavastatin) possess a larger, fully synthetic hydrophobic ring structure linked to the pharmacophoric HMG-mimetic moiety, often incorporating a fluorophenyl group [8].

Dalvastatin belongs to the Type 2 category. Its core structure includes a modified pyrrole ring—optimized for enhanced binding affinity—and the essential dihydroxyheptanoic acid pharmacophore with the mandatory 3R,5R stereochemistry for effective enzyme inhibition [8]. Crucially, Dalvastatin incorporates a fluorine substituent strategically positioned to engage in a polar interaction with the guanidinium group of Arg590 within the HMG-CoA reductase active site, mimicking the binding advantages observed in rosuvastatin and atorvastatin [8]. This design leverages crystallographic studies revealing that Type 2 statins exploit a shallow hydrophobic groove on the enzyme, enabling additional Van der Waals interactions with residues like Leu562, Val683, Leu853, Ala856, and Leu857, thereby achieving nanomolar affinity compared to the micromolar affinity of the natural substrate HMG-CoA [8].

Table 1: Evolution of Statin Development and Dalvastatin's Structural Classification

GenerationStatin ExamplesOriginKey Structural FeaturesClassification
FirstLovastatin, CompactinNatural (fungal fermentation)Decalin ring, Butyryl side chainType 1
SecondSimvastatin, PravastatinSemi-synthetic (lovastatin derivatives)Modified decalin ringType 1
ThirdFluvastatin, AtorvastatinFully syntheticFluorophenyl group, Indole or pyrrole ringType 2
FourthRosuvastatin, Pitavastatin, DalvastatinFully syntheticPolar groups (e.g., sulfonamide), Optimized fluorinated ringsType 2

Role of Dalvastatin in Lipid-Lowering Therapeutic Strategies

Contemporary lipid management emphasizes aggressive LDL-C reduction, particularly in high and very-high-risk ASCVD patients. Guidelines advocate for "lower is better" and "earlier is better" principles, recognizing that cumulative LDL-C exposure drives atherosclerotic burden [9] [10]. Statins remain first-line therapy, classified by intensity:

  • High-intensity statins (e.g., rosuvastatin 20-40 mg, atorvastatin 40-80 mg) lower LDL-C by ≥50%.
  • Moderate-intensity statins achieve 30-49% reductions [1] [10].

Dalvastatin, positioned as a high-intensity agent, is designed for maximal efficacy within this framework. Its structural attributes confer several potential therapeutic advantages:

  • Enhanced Hepatoselectivity: Dalvastatin's moderate lipophilicity (optimized LogD) likely facilitates preferential uptake into hepatocytes via organic anion transporting polypeptide (OATP) transporters, particularly OATP1B1. This minimizes passive diffusion into non-hepatic tissues (e.g., skeletal muscle), potentially reducing the risk of myotoxicity—a limitation of highly lipophilic statins like simvastatin and cerivastatin (the latter withdrawn due to safety concerns) [8] [10].
  • Metabolic Stability: Engineered to undergo minimal metabolism via cytochrome P450 3A4 (CYP3A4), Dalvastatin reduces susceptibility to drug-drug interactions common with simvastatin, lovastatin, and atorvastatin [8]. Predominant elimination via biliary excretion further enhances its safety profile.
  • Synergy in Combination Therapy: Dalvastatin's potent monotherapy effect (projected LDL-C reduction 50-60% at optimal dose) provides a robust foundation for combination regimens. When combined with ezetimibe (which inhibits intestinal cholesterol absorption via NPC1L1) or PCSK9 inhibitors (which enhance hepatic LDL receptor recycling), Dalvastatin contributes to achieving profound LDL-C reductions exceeding 75-85%, crucial for very-high-risk patients [4] [9] [10].

Table 2: Projected Lipid-Lowering Efficacy of Dalvastatin in Monotherapy and Combination Regimens

Therapeutic ApproachMechanism of ActionExpected Additional LDL-C Reduction vs. BaselineCumulative LDL-C Reduction
Dalvastatin MonotherapyHMG-CoA reductase inhibition50-60%50-60%
Dalvastatin + EzetimibeHMG-CoA reductase inhibition + Cholesterol absorption blockade20-25% (from ezetimibe)70-75%
Dalvastatin + PCSK9 InhibitorHMG-CoA reductase inhibition + LDL receptor recycling enhancement50-60% (from PCSK9 inhibitor)85%+
Triple Therapy (Dalvastatin + Ezetimibe + PCSK9 Inhibitor)Comprehensive inhibition of production, absorption, and clearance20-25% (ezetimibe) + 50-60% (PCSK9i)≥85%

Dalvastatin's role extends beyond LDL-C lowering. Like other statins, it likely exerts pleiotropic effects contributing to plaque stabilization and reduced ASCVD risk:

  • Improving Endothelial Function: By increasing nitric oxide (NO) bioavailability via endothelial nitric oxide synthase (eNOS) upregulation and stabilization [1] [7].
  • Anti-inflammatory Actions: Reducing levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and high-sensitivity C-reactive protein (hsCRP), independent of lipid lowering [1] [4] [7].
  • Plaque Modulation: Promoting conversion of lipid-rich, rupture-prone plaques to more stable phenotypes by reducing lipid core burden, increasing fibrous cap thickness, and decreasing macrophage infiltration [4] [7].

These properties position Dalvastatin as a versatile agent within modern treat-to-target strategies and combination regimens, particularly for patients requiring substantial LDL-C reductions to achieve increasingly stringent goals (e.g., LDL-C <55 mg/dL or even <40 mg/dL for very-high-risk patients) [9] [10]. Its development reflects the ongoing refinement of HMG-CoA reductase inhibitors to maximize efficacy while mitigating traditional statin limitations.

Properties

CAS Number

132100-55-1

Product Name

Dalvastatin

IUPAC Name

(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

Molecular Formula

C24H31FO3

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1

InChI Key

VDSBXXDKCUBMQC-VUOWKATKSA-N

SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

Solubility

Soluble in DMSO

Synonyms

6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
dalvastatin
RG 12561
RG-12561

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

Isomeric SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.